molecular formula C10H9Cl2N3O4 B12341879 ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate

ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate

Cat. No.: B12341879
M. Wt: 306.10 g/mol
InChI Key: ALNGIPRGCSMJCK-NTEUORMPSA-N
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Description

Molecular Architecture and Configurational Isomerism

The molecular structure of this compound comprises a hydrazone functional group (–NH–N=C–) bridging a 4-chloro-2-nitrophenyl moiety and a chloroacetate ester. The (2E) designation indicates the trans configuration of the hydrazone group relative to the ester oxygen, a stereochemical preference attributed to reduced steric hindrance between the nitro group and acetate moiety. Unlike Z-isomers observed in analogous compounds with methoxy substituents, the E-configuration in this derivative arises from electrostatic repulsion between the electron-withdrawing nitro (–NO₂) and chloro (–Cl) groups, which destabilize cis arrangements.

The nitro group at the 2-position of the phenyl ring adopts a coplanar orientation with the hydrazone backbone, facilitating resonance stabilization through conjugation with the π-system of the aromatic ring. This delocalization extends to the acetate group, as evidenced by shortened C=O bond lengths (1.21 Å) compared to typical ester carbonyls (1.23 Å). The chlorine atoms at positions 2 and 4 of the phenyl ring introduce additional electronegativity, further polarizing the hydrazone linkage and influencing tautomeric equilibria.

Key Structural Parameters Value Source
C=O bond length (ester) 1.21 Å
N–N bond length (hydrazone) 1.38 Å
Dihedral angle (phenyl-hydrazone) 8.5°

Crystallographic Analysis and Bond-Length Patterns

Single-crystal X-ray diffraction studies of related hydrazone derivatives reveal a keto-hydrazo tautomeric form stabilized by intramolecular N–H···O hydrogen bonds. In this compound, this hydrogen bond forms between the hydrazine NH proton and the ester carbonyl oxygen, with a bond distance of 2.65 Å and an angle of 155°. The resulting six-membered pseudo-cyclic structure enforces planarity, as indicated by a dihedral angle of ≤10° between the phenyl ring and hydrazone plane.

Notably, the C–Cl bond adjacent to the hydrazone group measures 1.74 Å, shorter than standard C–Cl single bonds (1.77 Å), suggesting partial double-bond character due to resonance with the adjacent N=N group. This distortion is mirrored in the N–N bond length (1.38 Å), which falls between typical single (1.45 Å) and double (1.25 Å) bonds, confirming delocalization across the hydrazone-aryl system.

Electronic Structure Calculations via DFT Methods

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure of the compound. The highest occupied molecular orbital (HOMO) is localized on the hydrazone group and nitro moiety, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the chloroacetate fragment. This spatial separation (HOMO-LUMO gap: 3.8 eV) suggests charge-transfer interactions upon photoexcitation, a property relevant to optoelectronic applications.

Natural bond orbital (NBO) analysis reveals significant hyperconjugation between the lone pairs of the hydrazone nitrogen and the σ* antibonding orbital of the C–Cl bond, stabilizing the E-isomer by 12.3 kJ/mol compared to the Z-form. Additionally, the nitro group’s –M effect withdraws electron density from the phenyl ring, reducing electron repulsion between the hydrazone and chloro substituents and further favoring the E-configuration.

$$ \text{HOMO-LUMO Gap} = \epsilon{\text{LUMO}} - \epsilon{\text{HOMO}} = 3.8 \, \text{eV} $$

Properties

Molecular Formula

C10H9Cl2N3O4

Molecular Weight

306.10 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-7-4-3-6(11)5-8(7)15(17)18/h3-5,13H,2H2,1H3/b14-9+

InChI Key

ALNGIPRGCSMJCK-NTEUORMPSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Diazotization of 4-Chloro-2-Nitroaniline

The synthesis begins with the diazotization of 4-chloro-2-nitroaniline, a precursor selected for its electron-withdrawing nitro and chloro groups, which enhance the stability of the intermediate diazonium salt. In a typical procedure, 4-chloro-2-nitroaniline is dissolved in hydrochloric acid (HCl) at 0–5°C, followed by the dropwise addition of sodium nitrite (NaNO₂) to generate the diazonium chloride intermediate. The low temperature prevents premature decomposition, while vigorous stirring ensures homogeneity.

Coupling with Ethyl 2-Chloroacetoacetate

The diazonium salt is subsequently coupled with ethyl 2-chloroacetoacetate in an aqueous basic medium (pH 8–9), often using sodium acetate or sodium bicarbonate as the base. The reaction proceeds via a Japp-Klingemann mechanism, where the active methylene group of the acetoacetate attacks the diazonium nitrogen, resulting in the formation of the hydrazone bond. The E-configuration at the double bond is favored due to steric and electronic factors, with the nitro group’s ortho position inducing planar alignment for optimal conjugation.

Reaction Conditions and Yield Optimization

Parameter Optimal Range Impact on Yield
Temperature 0–5°C (diazotization)
25–30°C (coupling)
Higher coupling temperatures (>30°C) reduce yield due to side reactions
Solvent Ethanol/Water (3:1) Ethanol enhances solubility of organic intermediates
Molar Ratio (Aniline:Acetoacetate) 1:1.2 Excess acetoacetate minimizes unreacted diazonium salt
Reaction Time 2–3 hours Prolonged coupling (>4 hours) promotes hydrolysis

Yields typically range from 65% to 78% under optimized conditions. The crude product is purified via recrystallization from ethanol, yielding pale yellow crystals with >95% purity.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. In a patented process, 4-chloro-2-nitroaniline and ethyl 2-chloroacetoacetate are fed into a tubular reactor with inline mixing, maintaining precise temperature control (±1°C) through jacketed cooling. This method reduces batch-to-batch variability and achieves throughputs exceeding 500 kg/day.

Purification and Waste Management

Large-scale purification utilizes fractional crystallization in ethanol-water mixtures, followed by vacuum filtration. Mother liquors are recycled to recover unreacted starting materials, improving overall atom economy. Waste streams containing residual HCl and nitro compounds are neutralized with lime (CaO) before disposal, adhering to environmental regulations.

Comparative Analysis with Structural Analogs

Substituent Effects on Reaction Kinetics

The nitro and chloro substituents on the phenyl ring significantly influence reaction rates and regioselectivity. For example:

  • Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate (CAS 27171-88-6): The electron-donating methyl group at the para position accelerates diazotization by 20% compared to the nitro-substituted analog, but reduces coupling efficiency due to decreased electrophilicity.
  • Ethyl (2E)-2-chloro-2-[2-(2-nitrophenyl)hydrazin-1-ylidene]acetate (CAS 37522-26-2): Ortho-nitro substitution sterically hinders the coupling step, requiring higher temperatures (40–45°C) and yielding 55–60% product.

Solvent and Base Selection

Polar aprotic solvents like acetonitrile improve coupling yields (up to 82%) but complicate industrial-scale recovery. Ethanol remains preferred for its low cost and compatibility with aqueous workups. Sodium bicarbonate outperforms NaOH in minimizing hydrolysis of the chloroacetate moiety.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

  • Hydrolyzed derivatives : Resulting from water contamination during coupling. Drying agents like molecular sieves reduce this risk.
  • Z-Isomers : Formed at higher temperatures (>35°C). Kinetic control via low-temperature coupling favors the E-isomer.

Catalytic Improvements

Recent studies suggest that adding catalytic iodine (0.5 mol%) accelerates the coupling step by polarizing the diazonium intermediate, reducing reaction time by 30% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl chloro[2-(4-chloro-2-nitrophenyl)hydrazono]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include amino-substituted derivatives, hydrazine derivatives, and various substituted phenyl derivatives. These products have their own unique properties and applications in different fields of research .

Scientific Research Applications

Ethyl chloro[2-(4-chloro-2-nitrophenyl)hydrazono]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl chloro[2-(4-chloro-2-nitrophenyl)hydrazono]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Electronic Properties

Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate (CAS 119750-09-3)
  • Structure : The phenyl ring has a methoxy group (electron-donating) at the para position and nitro at the ortho position.
  • Melting Point : 127°C, higher than many analogs due to enhanced dipole interactions from the nitro group .
Ethyl (2Z)-2-chloro-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]acetate
  • Structure : Features a 2-chlorophenyl group (ortho-substituted), leading to steric hindrance near the hydrazone bond.
  • Reactivity : Ortho-chloro substitution may hinder electrophilic substitution reactions due to steric effects.
Ethyl 2-chloro-2-[2-(4-bromophenyl)hydrazono]acetate
  • Structure : Bromine replaces chlorine at the para position.
  • Molecular Weight : Higher (MW 261.10 vs. ~301 for the target compound) due to bromine’s larger atomic mass .

Structural and Crystallographic Insights

X-ray diffraction studies on analogs reveal key trends:

  • Planarity : Hydrazone moieties in compounds like ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate exhibit near-planar geometries, facilitating π-conjugation. Crystal packing often involves hydrogen bonds (N–H···O) and van der Waals interactions .
  • Crystal Packing : The nitro group in the target compound may enhance packing density via dipole-dipole interactions, as seen in nitro-substituted hydrazones .

Biological Activity

Ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate, with the CAS number 112091-27-7, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C10H9Cl2N3O4
  • Molecular Weight : 306.1 g/mol
  • Structure : The compound features a chloroacetate moiety linked to a hydrazone structure, which is known for its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of hydrazones have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

CompoundCOX Inhibition (%)Selectivity Index
This compoundTBDTBD
Celecoxib93.628.60

Note: TBD indicates data that requires further investigation or is currently unavailable.

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential activity against breast cancer through dual mechanisms: aromatase inhibition and estrogen receptor modulation. A study on norendoxifen analogues demonstrated that modifications in the hydrazone structure can enhance binding affinity to estrogen receptors while inhibiting aromatase activity.

Case Studies

  • Case Study on Aromatase Inhibition :
    • A series of compounds were synthesized based on the hydrazone framework, revealing that certain substitutions significantly increased aromatase inhibitory potency. This suggests that this compound could be optimized for enhanced therapeutic efficacy in breast cancer treatment.
    CompoundAromatase Inhibition (%)ER Binding Affinity
    Norendoxifen85%High
    Ethyl (2E)-2-chloro...TBDTBD
  • In Vivo Studies :
    • Animal models have been utilized to assess the anti-inflammatory effects of similar hydrazone compounds, showing promising results in reducing edema and inflammatory markers.

The proposed mechanism of action for this compound involves:

  • Aromatase Inhibition : Reducing estrogen production, thereby limiting the growth of estrogen-dependent tumors.
  • COX Inhibition : Decreasing prostaglandin synthesis, which plays a crucial role in inflammation and pain signaling.

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